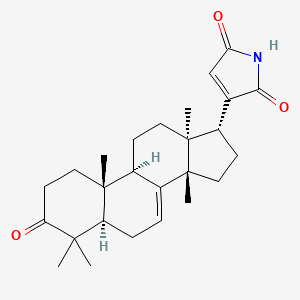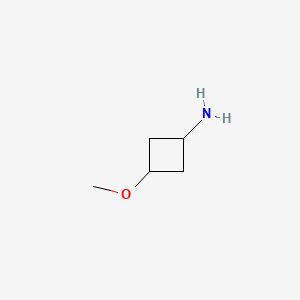
Caffeoylmalic Acid
Descripción general
Descripción
Caffeoylmalic acid is an ester of caffeic acid and malic acid, found in various plants such as Parietaria officinalis, Chelidonium majus, and Urtica dioica . This compound is known for its antioxidant properties and has been linked to the prevention of cardiovascular diseases and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Caffeoylmalic acid can be synthesized through microbial production using engineered Escherichia coli. The biosynthetic pathway involves the co-expression of heterologous genes such as RgTAL, HpaBC, At4CL2, and HCT2 . The production process can be optimized by enhancing the tyrosine metabolic pathway to increase the supply of the substrate caffeic acid .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial co-culture systems, which have shown to be efficient in producing caffeic acid esters . The final titer of this compound in such systems can reach up to 570.1 mg/L .
Análisis De Reacciones Químicas
Types of Reactions
Caffeoylmalic acid undergoes various chemical reactions, including esterification, oxidation, and hydrolysis. The esterification process involves the formation of an ester bond between caffeic acid and malic acid .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include caffeoyl-CoA and hydroxycinnamoyl-glucose . The reaction conditions typically involve the use of specific enzymes such as BAHD acyltransferases and ser-carboxy peptidase-like proteins .
Major Products
The major product formed from the esterification reaction is this compound itself. Other related compounds, such as caffeoylquinic acids, can also be formed through similar esterification processes .
Aplicaciones Científicas De Investigación
Caffeoylmalic acid has a wide range of scientific research applications:
Mecanismo De Acción
Caffeoylmalic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The compound targets various molecular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Caffeoylquinic acids: These are esters of caffeic acid and quinic acid, known for their antioxidant properties and found in coffee and other plant sources.
Feruloylquinic acids: Similar to caffeoylquinic acids, these compounds are esters of ferulic acid and quinic acid and exhibit antioxidant activities.
Uniqueness
Caffeoylmalic acid is unique due to its specific esterification with malic acid, which is less common compared to quinic acid esters. This unique structure contributes to its distinct antioxidant properties and its role in protecting proteins from degradation in plants .
Propiedades
IUPAC Name |
2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQSEYPLQIEAY-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031926 | |
| Record name | Caffeoylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92344-57-5, 39015-77-5, 53755-04-7 | |
| Record name | Caffeoylmalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092344575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeoylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAFFEOYLMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EY7S5QS7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Caffeoylmalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)



![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)


